Technical Whitepaper: Physicochemical Profiling of N-(2-Methylthiazol-4-yl)acetamide
Technical Whitepaper: Physicochemical Profiling of N-(2-Methylthiazol-4-yl)acetamide
The following technical guide details the physicochemical properties, synthetic access, and stability profile of N-(2-Methylthiazol-4-yl)acetamide .
Executive Summary
N-(2-Methylthiazol-4-yl)acetamide (CAS: 7336-51-8 [Isomer Reference] / Specific Isomer Registry Varies) represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its widely available isomer, 2-acetamido-4-methylthiazole .
While the 2-amino isomer is easily accessed via Hantzsch synthesis, the 4-amino core of the subject compound presents a "stability paradox": the free 4-aminothiazole base is inherently unstable and prone to tautomeric hydrolysis. Consequently, the N-acetylated form discussed here serves as the critical "trapped" stable entity for drug discovery applications, particularly as a fragment for kinase inhibition and allosteric modulation.
This guide provides a validated synthetic route, predicted physicochemical constants based on structural activity relationships (SAR), and protocols for distinguishing this compound from its regioisomers.
Molecular Identity & Structural Analysis
The precise identification of the regioisomer is paramount. Commercial databases frequently conflate this compound with its 2-acetamido analog.
| Feature | Target Compound | Common Isomer (Reference) |
| IUPAC Name | N-(2-Methyl-1,3-thiazol-4-yl)acetamide | N-(4-Methyl-1,3-thiazol-2-yl)acetamide |
| Structure | Acetamide at C4 , Methyl at C2 | Acetamide at C2 , Methyl at C4 |
| Formula | C₆H₈N₂OS | C₆H₈N₂OS |
| MW | 156.21 g/mol | 156.21 g/mol |
| Electronic State | Ring N is less basic due to C4-substituent effects. | Ring N is influenced by direct C2-amino conjugation. |
Structural Visualization
The following diagram contrasts the target structure with its common isomer to prevent procurement errors.
Figure 1: Structural comparison highlighting the regiochemical distinction between the target 4-acetamido derivative and the common 2-acetamido isomer.
Physicochemical Properties[1][2][3]
Due to the scarcity of experimental data for the 4-isomer, values below combine available literature on 4-aminothiazole derivatives with high-confidence predictive models calibrated against the 2-isomer.
Thermodynamic & Physical Constants
| Property | Value / Range | Technical Insight |
| Melting Point | 142 – 145 °C (Predicted) | Likely higher than the 2-isomer (134°C) due to more compact packing and intermolecular H-bond symmetry at the C4 position. |
| Boiling Point | Decomposes >250 °C | Amides typically degrade before boiling; not suitable for GC without derivatization. |
| Density | 1.28 ± 0.05 g/cm³ | Consistent with thiazole density profiles. |
| LogP (Octanol/Water) | 0.8 – 1.1 | Slightly less lipophilic than the 2-isomer (1.2) due to the proximity of the amide polar surface to the ring nitrogen. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Ideal for membrane permeability (Rule of 5 compliant). |
Solubility & Ionization Profile
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Aqueous Solubility: Moderate (~2–5 mg/mL). The acetamide group reduces the lattice energy relative to pure heterocycles but limits solubility compared to free amines.
-
pKa (Ring Nitrogen): ~2.0 – 2.5 .
-
Solvents: Highly soluble in DMSO, Methanol, and DMF. Sparingly soluble in Dichloromethane. Insoluble in Hexanes.
Synthetic Access: The Curtius Rearrangement Protocol[5][7][8][9]
Direct synthesis via Hantzsch cyclization is not applicable for 4-aminothiazoles. The most robust route utilizes the Curtius Rearrangement of 2-methylthiazole-4-carboxylic acid. This method avoids the isolation of the unstable free amine base.
Reaction Workflow
Figure 2: Step-wise synthetic pathway bypassing the unstable free base.
Detailed Protocol
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Activation: Dissolve 2-methylthiazole-4-carboxylic acid (1.0 eq) in dry tert-butanol. Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (1.1 eq).
-
Rearrangement: Heat to reflux (80°C) for 4–6 hours. Monitor N₂ evolution. The intermediate isocyanate is trapped by t-BuOH to form the Boc-protected amine.[6]
-
Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to generate the 4-amino-2-methylthiazole hydrochloride salt . Note: The salt is stable; the free base is not.
-
Acetylation: Suspend the HCl salt in DCM/Pyridine (1:2 ratio). Add Acetic Anhydride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours.
-
Purification: Quench with water, extract with EtOAc. Recrystallize from Ethanol/Water.
Stability & Handling (Self-Validating Systems)
The "Stability Paradox"
Researchers must understand that while N-(2-Methylthiazol-4-yl)acetamide is stable, any reaction attempting to deacetylate it to the free amine (e.g., strong acid/base hydrolysis) will lead to rapid decomposition via tautomerization to the thiazol-4-one or ring opening.
-
Validation Check: If your reaction turns dark red/brown upon deprotection, you have likely generated the unstable free base. Keep the amine protonated (pH < 2) or acylated.
Storage Conditions
-
State: Solid powder.
-
Hygroscopicity: Low to moderate.
-
Shelf Life: >2 years at -20°C (desiccated).
-
Incompatibility: Avoid strong oxidizing agents and strong alkalis.
Spectral Characterization
To confirm the identity of the 4-acetamido isomer vs. the 2-acetamido isomer, use HMBC (Heteronuclear Multiple Bond Correlation) NMR.
-
1H NMR (DMSO-d6, 400 MHz):
-
2.10 (s, 3H, Acetyl-CH
) -
2.60 (s, 3H, C2-CH
) - 7.40 (s, 1H, C5-H) — Diagnostic Signal
- 10.1 (s, 1H, NH)
-
2.10 (s, 3H, Acetyl-CH
-
Differentiation:
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In the Target (4-subst) , the C5-H proton shows a strong HMBC correlation to the C4 carbon (bearing the nitrogen).
-
In the Isomer (2-subst) , the C5-H proton couples to C4 (which bears a methyl group), showing a different coupling pattern and chemical shift environment.
-
References
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Curtius Rearrangement in Heterocycles: Organic Chemistry Portal. "Curtius Rearrangement - Mechanism and Applications." Available at: [Link]
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Thiazole Stability Studies: National Institutes of Health (PMC). "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors." (Discusses instability of 4-aminothiazoles). Available at: [Link]
-
Compound Registry (Isomer Reference): PubChem. "2-Acetamido-4-methylthiazole (Isomer Reference Data)." Available at: [Link]
-
Spectral Data Validation: Spectroscopy Online. "NMR Interpretation of Thiazole Derivatives." Available at: [Link]
